IR Detector Sensitivity: PbS vs. PbSe at Room Temperature
Lead sulfide (PbS) polycrystalline thin-film detectors exhibit detectivity (D*) values of 10¹¹ cm·Hz¹/²·W⁻¹ at 2 μm when operated at room temperature, with a long-wavelength threshold of 3 μm and time constants of approximately 100 μs [1]. In direct comparison, lead selenide (PbSe) detectors are approximately an order of magnitude less sensitive than PbS across their overlapping spectral region, and require liquid nitrogen cooling to achieve a detectivity of ~2 × 10¹⁰ cm·Hz¹/²·W⁻¹ at their spectral peak between 4 and 6 μm [2]. This sensitivity differential directly impacts signal-to-noise ratio and minimum detectable power in practical systems.
| Evidence Dimension | Infrared detector detectivity (D*) at room temperature |
|---|---|
| Target Compound Data | D* ≈ 1×10¹¹ cm·Hz¹/²·W⁻¹ at 2 μm; long-wavelength threshold 3 μm; time constant ~100 μs |
| Comparator Or Baseline | PbSe: D* ≈ 1×10¹⁰ cm·Hz¹/²·W⁻¹ (at liquid N₂ temperature) at 4–6 μm; PbSe is ~10× less sensitive than PbS at room temperature |
| Quantified Difference | PbS D* is approximately 10× higher than PbSe D* at room temperature in the 1–3 μm band |
| Conditions | Polycrystalline thin films; room temperature operation for PbS; PbSe requires cooling to 77 K for stated D* |
Why This Matters
Higher detectivity at room temperature reduces system complexity and power consumption by eliminating the need for cryogenic cooling, directly lowering total cost of ownership for SWIR detection systems.
- [1] Morton, G. A., et al. (1959). R.C.A. Review. As cited in: A status report on infrared detectors. Infrared Physics, 1(1), 27-38. View Source
- [2] Mochalov, L. A., et al. (2019). New Generation of Materials for the Near-Mid IR Sensors Based on Lead Chalcogenides. In 2019 IEEE 39th International Conference on Electronics and Nanotechnology (ELNANO) (pp. 32-36). View Source
